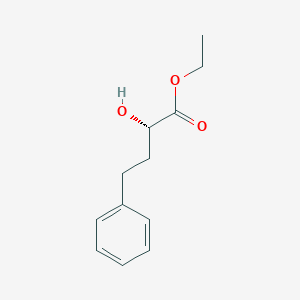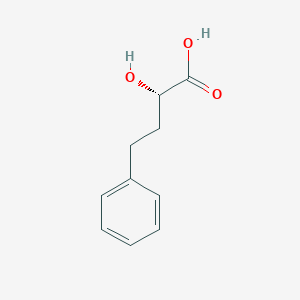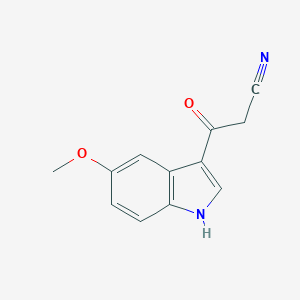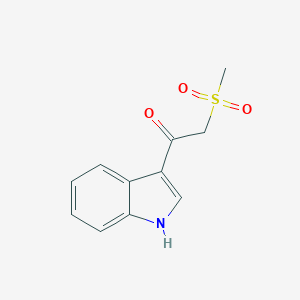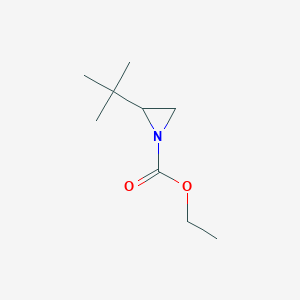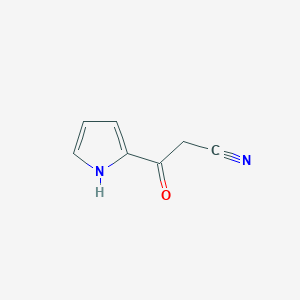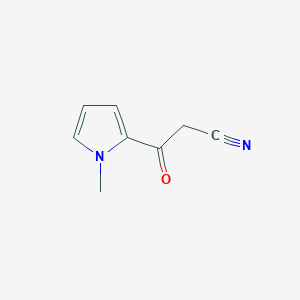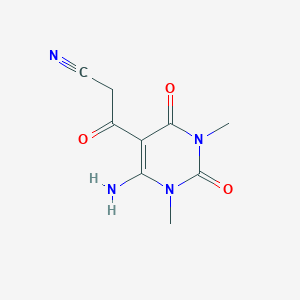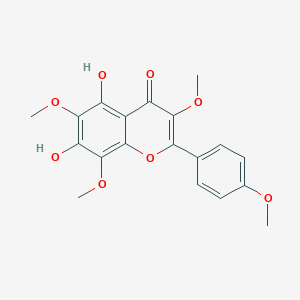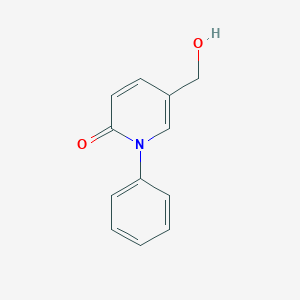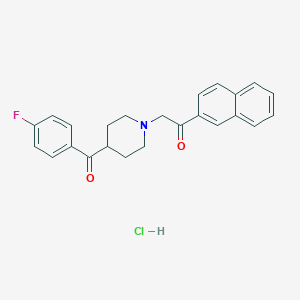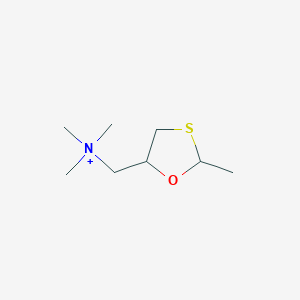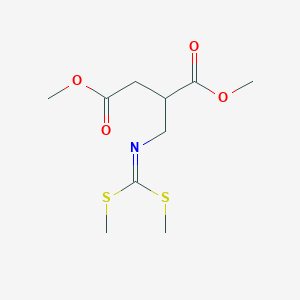
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate, also known as DDC, is a chemical compound that has been widely used in scientific research for its unique properties. DDC is a potent inhibitor of the enzyme aldehyde dehydrogenase, which plays a crucial role in the metabolism of alcohol and other toxic substances in the body. In
Mécanisme D'action
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate works by binding to the active site of aldehyde dehydrogenase, preventing it from carrying out its normal function. This leads to an accumulation of toxic substances in the body, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate depend on the specific toxic substance being studied. In general, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can lead to an accumulation of toxic metabolites in the body, which can cause liver damage, neurological damage, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in lab experiments is that it is a potent and specific inhibitor of aldehyde dehydrogenase. This makes it a valuable tool for studying the effects of toxic substances on the body. However, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate. One area of interest is the development of new compounds that are more potent and specific inhibitors of aldehyde dehydrogenase. Another area of interest is the use of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in combination with other drugs to enhance their effectiveness. Additionally, there is a need for further research on the biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate and its potential applications in the treatment of diseases.
Méthodes De Synthèse
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxycarbonylpropylamine with carbon disulfide to form 2,3-dimethoxycarbonylpropyl dithiocarbamate. This compound is then reacted with methyl iodide to form Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate.
Applications De Recherche Scientifique
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate has been widely used in scientific research as an inhibitor of aldehyde dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohol and other toxic substances in the body. By inhibiting aldehyde dehydrogenase, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can increase the toxicity of these substances, making it a valuable tool for studying their effects on the body.
Propriétés
Numéro CAS |
106762-11-2 |
|---|---|
Nom du produit |
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate |
Formule moléculaire |
C10H17NO4S2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate |
InChI |
InChI=1S/C10H17NO4S2/c1-14-8(12)5-7(9(13)15-2)6-11-10(16-3)17-4/h7H,5-6H2,1-4H3 |
Clé InChI |
HHMRUUQKFGMVBD-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
SMILES canonique |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



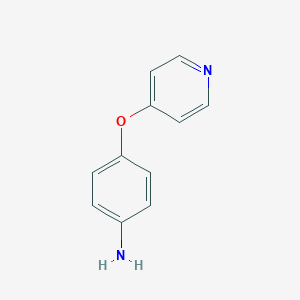
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)
